tert-Butyl-4-chloro-3-oxobutanoate

Catalog No.
S671633
CAS No.
74530-56-6
M.F
C8H13ClO3
M. Wt
192.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl-4-chloro-3-oxobutanoate

CAS Number

74530-56-6

Product Name

tert-Butyl-4-chloro-3-oxobutanoate

IUPAC Name

tert-butyl 4-chloro-3-oxobutanoate

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3

InChI Key

DVOUIKQENBFPRS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC(=O)CCl

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCl

tert-Butyl-4-chloro-3-oxobutanoate is an organic compound with the molecular formula C8H13ClO3C_8H_{13}ClO_3 and a molecular weight of approximately 192.64 g/mol. It is characterized by its clear yellow oil form and has a predicted boiling point of 230.5 °C. This compound is known for its reactivity due to the presence of a chloro group, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

  • Lachrymators (tear irritants) [].
  • Skin and eye irritants.
  • May be harmful if inhaled or ingested.
, primarily as a reagent in synthetic pathways. Notably, it can undergo:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-chloro-3-oxobutanoic acid and tert-butanol .

This compound exhibits significant biological activity, particularly as a precursor in the synthesis of cephalosporin antibiotics and penicillin derivatives. Its structural features allow it to interact effectively with biological systems, making it useful in medicinal chemistry for developing antibacterial agents . Additionally, studies indicate potential allergenic properties, as it may cause skin sensitization in some individuals .

The synthesis of tert-butyl-4-chloro-3-oxobutanoate can be achieved through various methods:

  • Chlorination of Acetoacetic Esters: This method involves the chlorination of acetoacetic esters under controlled conditions to introduce the chloro group.
  • Esterification Reactions: Reacting 4-chloro-3-oxobutanoic acid with tert-butanol in the presence of an acid catalyst can yield the desired ester.
  • Use of Nucleophiles: The compound can also be synthesized by reacting tert-butyl acetoacetate with chlorinating agents .

tert-Butyl-4-chloro-3-oxobutanoate is primarily used in:

  • Pharmaceutical Industry: As an intermediate for synthesizing antibiotics like cephalosporins and penicillins.
  • Chemical Research: In laboratories for developing new compounds and studying reaction mechanisms.
  • Agricultural Chemistry: Potentially as a building block for agrochemicals .

Research on interaction studies involving tert-butyl-4-chloro-3-oxobutanoate has shown that it can interact with various biological molecules, influencing their activity. For instance, its derivatives have been evaluated for antibacterial efficacy against specific strains of bacteria. Additionally, studies have indicated that the compound may exhibit synergistic effects when combined with other antimicrobial agents .

Several compounds exhibit structural similarities to tert-butyl-4-chloro-3-oxobutanoate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl 6-chloro-3,5-dioxohexanoateC10H15ClO40.97
(R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoateC10H15ClO40.85
(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoateC10H15ClO40.85
tert-butyl acetoacetateC8H14O30.90

The primary distinction of tert-butyl-4-chloro-3-oxobutanoate lies in its unique chloro substituent at the fourth position and its specific application as a precursor in antibiotic synthesis. This structural feature enhances its reactivity compared to other similar compounds, making it particularly valuable in medicinal chemistry .

XLogP3

1.6

Other CAS

74530-56-6

Dates

Last modified: 08-15-2023

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